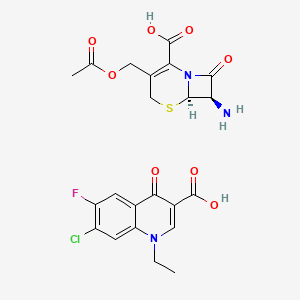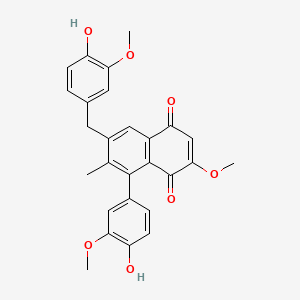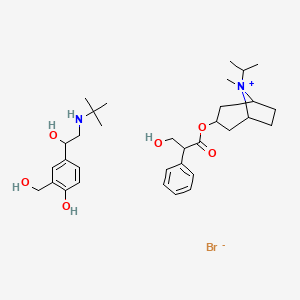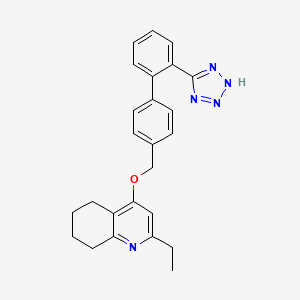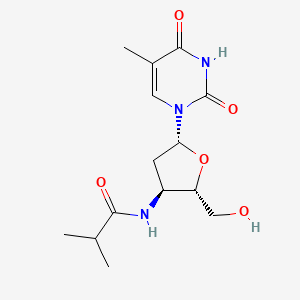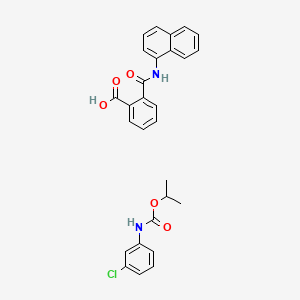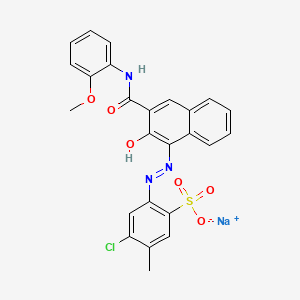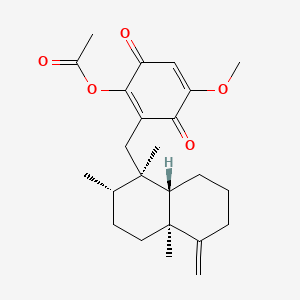
2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- is a complex organic compound with a unique structure that combines a quinone core with a terpenoid side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- typically involves multiple steps:
Formation of the Quinone Core: The quinone core can be synthesized through the oxidation of hydroquinone derivatives using oxidizing agents such as potassium dichromate or silver oxide.
Attachment of the Terpenoid Side Chain: The terpenoid side chain is introduced via a Friedel-Crafts alkylation reaction, where the quinone core reacts with a terpenoid halide in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation and Methoxylation: The final steps involve acetylation and methoxylation of the intermediate compound using acetic anhydride and methanol, respectively, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is crucial in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The quinone core can undergo further oxidation to form more complex quinones.
Reduction: Reduction of the quinone core can yield hydroquinone derivatives.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate, silver oxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Higher quinones or polymeric quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The quinone core is known to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The terpenoid side chain is particularly interesting due to its bioactivity.
Industry
In industry, this compound can be used in the development of new polymers and materials with unique electronic properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
作用机制
The mechanism of action of this compound involves its interaction with biological molecules through the quinone core. Quinones are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The terpenoid side chain may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2,5-Cyclohexadiene-1,4-dione derivatives: These compounds share the quinone core but differ in their side chains.
Terpenoid-quinone hybrids: Compounds that combine a quinone core with different terpenoid side chains.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-(acetyloxy)-3-(((1R,2S,4aS,8aS)-decahydro-1,2,4a-trimethyl-5-methylene-1-naphthalenyl)methyl)-5-methoxy- lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
131374-20-4 |
|---|---|
分子式 |
C24H32O5 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
[2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate |
InChI |
InChI=1S/C24H32O5/c1-14-8-7-9-20-23(14,4)11-10-15(2)24(20,5)13-17-21(27)19(28-6)12-18(26)22(17)29-16(3)25/h12,15,20H,1,7-11,13H2,2-6H3/t15-,20+,23+,24+/m0/s1 |
InChI 键 |
UTCHWIKWEFNPOQ-LLUPRIMMSA-N |
手性 SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)OC(=O)C)CCCC2=C)C |
规范 SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)OC(=O)C)CCCC2=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



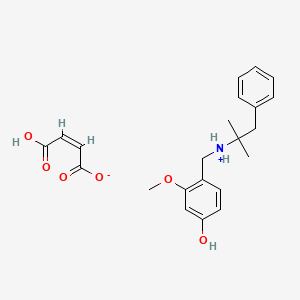

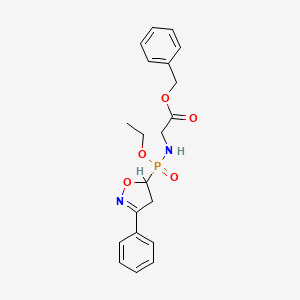
![N-(4-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12782590.png)
